Mass Shift Differential: C26 D,L-Carnitine-d9 vs. Unlabeled C26 D,L-Carnitine
C26 D,L-Carnitine-d9 provides a +9 Da mass shift relative to unlabeled C26 D,L-carnitine, enabling baseline separation in the mass spectrometer for isotope dilution quantification . This 9 Da shift exceeds the minimum 3 Da separation typically recommended to avoid isotopic cross-talk and spectral overlap between the analyte M+2 and M+3 natural abundance isotopologues and the internal standard monoisotopic peak [1].
| Evidence Dimension | Mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | +9 Da (MW 548.93 for C33H56D9NO4 vs. MW 539.87 for C33H65NO4) |
| Comparator Or Baseline | Unlabeled C26 D,L-Carnitine (MW 539.87); d3-labeled analog (MW 542.87, +3 Da shift) |
| Quantified Difference | +9 Da for target compound vs. +3 Da for d3-labeled alternative |
| Conditions | Mass spectrometric analysis; isotopic enrichment data derived from molecular formula comparison |
Why This Matters
A +9 Da mass shift reduces the risk of isotopic interference between the internal standard and the analyte's natural abundance isotopologues, improving assay accuracy and linear dynamic range.
- [1] Dai X, et al. A facile synthesis of isotope labeled acylcarnitines. J Labelled Comp Radiopharm, 2021, 64(5):217-224. View Source
